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molecular formula C8H10N2O6S2 B8286862 N-methyl-4-(methylsulfonyl)-3-nitrobenzenesulfonamide

N-methyl-4-(methylsulfonyl)-3-nitrobenzenesulfonamide

Cat. No. B8286862
M. Wt: 294.3 g/mol
InChI Key: QXIGNECYDYTSAF-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

A solution of N-methyl-4-(methylsulfonyl)-3-nitrobenzenesulfonamide (1.5 g, crude) in EtOH (20 mL) and saturated aqueous NH4Cl (20 mL) was treated with Zn dust (3.3. g, 51 mmol) and stirred at 50° C. overnight before being filtered (EtOAc wash). The filtrate was diluted with water and extracted with EtOAc. The organic extract was washed with water and brine, dried (MgSO4), concentrated, and subjected to flash chromatography (33% EtOAc-petroleum ether) to give 3-amino-N-methyl-4-(methylsulfonyl)benzenesulfonamide (950 mg, 94% 2 steps) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.73 (d, J=8.28 Hz, 1 H), 7.58 (q, J=4.94 Hz, 1 H), 7.34 (d, J=1.76 Hz, 1 H), 7.01 (dd, J=8.53, 1.76 Hz, 1 H), 6.48 (s, 2 H), 3.18 (s, 3 H), 2.47 (d, J=5.02 Hz, 3 H). MS (m/z) 265.0 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([CH3:15])(=[O:14])=[O:13])=[C:8]([N+:16]([O-])=O)[CH:7]=1)(=[O:5])=[O:4]>CCO.[NH4+].[Cl-].[Zn]>[NH2:16][C:8]1[CH:7]=[C:6]([S:3]([NH:2][CH3:1])(=[O:4])=[O:5])[CH:11]=[CH:10][C:9]=1[S:12]([CH3:15])(=[O:13])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CNS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mL
Type
solvent
Smiles
[NH4+].[Cl-]
Name
Quantity
51 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
(EtOAc wash)
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1S(=O)(=O)C)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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